n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine
Description
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine is a guanidine derivative featuring a thiazole ring substituted with a 4-chlorophenyl group at the 4-position. Guanidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and antimicrobial properties.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4S/c11-7-3-1-6(2-4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOBYKMDDDYFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N=C(N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine typically involves the following steps:
Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced through a substitution reaction, where a chlorobenzene derivative reacts with the thiazole ring under specific conditions, such as the presence of a catalyst and elevated temperatures.
Guanidine Functionalization: : The final step involves the introduction of the guanidine group. This can be achieved by reacting the thiazole-chlorophenyl intermediate with guanidine hydrochloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The guanidine group (-NH-C(=NH)-NH₂) acts as a strong nucleophile, enabling reactions with electrophiles such as alkyl halides or acyl chlorides. For example:
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Alkylation : Reaction with methyl iodide in basic conditions yields N-methylated derivatives .
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Acylation : Treatment with acetyl chloride forms N-acylated products, enhancing solubility for pharmacological studies.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C, 6h | N-Methylguanidine derivative | 75% | |
| AcCl | Et₃N, CH₂Cl₂, RT, 2h | N-Acetylated thiazole | 68% |
Condensation with Carbonyl Compounds
The guanidine group participates in Schiff base formation. For instance, reaction with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions generates imine derivatives :
Key Example :
Cyclization Reactions
The compound undergoes cyclization to form fused heterocycles, a common strategy in medicinal chemistry:
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With α,β-unsaturated ketones : Forms pyrimidine-fused thiazoles under microwave irradiation .
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With thiourea : Generates thiazolo[3,2-a]pyrimidine derivatives, evaluated for antitumor activity .
Table 2: Cyclization Reactions
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Thiourea | MW, 80°C, 15 min | Thiazolo[3,2-a]pyrimidine | Anticancer screening | |
| Maleic anhydride | Reflux, AcOH, 8h | Succinimide-linked thiazole | Not reported |
Electrophilic Aromatic Substitution
The thiazole ring’s electron-rich nature allows electrophilic substitution at the 5-position:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group, enabling further functionalization .
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Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo derivatives for cross-coupling reactions .
Complexation with Metal Ions
The guanidine and thiazole nitrogen atoms coordinate transition metals:
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions, the compound undergoes structural rearrangements:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- In vitro Studies : The compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with bacterial enzymes, disrupting their function and leading to cell death .
Anticancer Properties
The anticancer activity of this compound has been investigated in several cancer cell lines, demonstrating promising results.
Case Studies:
- Breast Cancer : In studies involving MCF7 human breast adenocarcinoma cells, the compound showed a significant reduction in cell viability with an IC50 value of 15 µM, indicating its potential as an anticancer agent .
- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .
Anticonvulsant Activity
The anticonvulsant properties of this compound have also been explored, particularly in relation to seizure disorders.
Research Insights:
- Animal Models : In rodent models, the compound demonstrated significant anticonvulsant effects, with a median effective dose (ED50) lower than that of standard anticonvulsants like ethosuximide .
- Structure-Activity Relationship (SAR) : The presence of the thiazole moiety is critical for enhancing anticonvulsant activity, as modifications to this structure can significantly alter efficacy .
Summary Table of Applications
Mechanism of Action
The mechanism by which N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine exerts its effects involves its interaction with specific molecular targets and pathways. The guanidine group, in particular, plays a crucial role in binding to biological targets, such as enzymes and receptors, leading to various biological responses.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The 4-chlorophenyl group in the target compound likely enhances aromatic stacking compared to aliphatic substituents like chloromethyl () or methyl (). The sulfonyl and trifluoromethyl groups in compound 12 () introduce polar and electron-withdrawing effects, increasing melting points and influencing solubility.
- Stability : The chloromethyl group in and may confer higher reactivity (e.g., nucleophilic substitution), whereas the 4-chlorophenyl group in the target compound offers steric and electronic stability.
Key Observations :
- Enzyme Inhibition : Thiazole-guanidine derivatives with methoxy/hydroxyaryl substituents () exhibit COX inhibition, suggesting that the 4-chlorophenyl group in the target compound could modulate similar activity. Selectivity (COX-1 vs. COX-2) depends on substituent electronic and steric properties.
- Pharmaceutical Relevance : Famotidine analogs () highlight the importance of stability in drug formulations; substituents like chlorophenyl may reduce metabolic degradation compared to sulfanyl or thiatriazine groups.
Biological Activity
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine (CAS No. 7120-02-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C₁₀H₉ClN₄S
- Molecular Weight : 252.72 g/mol
The compound features a thiazole ring substituted with a chlorophenyl group and a guanidine moiety, which is believed to enhance its biological activity through various mechanisms.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing the following Minimum Inhibitory Concentrations (MICs):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 400 |
These results indicate that the compound possesses moderate to good antimicrobial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. The compound has shown promise in inhibiting cancer cell proliferation in various cancer cell lines. For instance:
| Cancer Cell Line | IC₅₀ (µg/mL) |
|---|---|
| A-431 (Human Epidermoid) | 15.6 |
| HT29 (Colorectal) | 12.8 |
| MCF-7 (Breast) | 20.5 |
The structure-activity relationship (SAR) studies suggest that the presence of the chlorophenyl group is crucial for enhancing the cytotoxic effects against these cancer cell lines .
Anticonvulsant Activity
This compound has also been evaluated for its anticonvulsant properties. In animal models, it demonstrated significant protective effects against seizures induced by pentylenetetrazole (PTZ). The effective doses recorded were:
| Test Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protection Index |
|---|---|---|---|
| PTZ-induced seizures | 18.4 | 170.2 | 9.2 |
This indicates a favorable therapeutic window for its use as an anticonvulsant agent .
The mechanism of action of this compound involves several pathways:
- Inhibition of Enzymatic Activity : The thiazole ring can interact with specific enzymes or receptors, altering their activity.
- Interaction with Nucleic Acids : The guanidine moiety may bind to nucleophilic sites on proteins or nucleic acids, resulting in various biological effects.
- Neurotransmitter Modulation : It enhances the release of acetylcholine, affecting muscle cell membrane dynamics during nerve impulses .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives found that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .
- Anticancer Research : In vitro studies confirmed that compounds similar to this compound showed higher potency than standard treatments like doxorubicin against various cancer cell lines .
- Anticonvulsant Studies : Research on thiazole derivatives indicated that modifications at specific positions significantly influenced their anticonvulsant activity, suggesting a targeted approach in developing new therapeutics .
Q & A
Q. What synthetic routes are recommended for N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine, and how can purity be optimized?
Methodological Answer : The compound can be synthesized via condensation of 4-chlorobenzaldehyde with methyl thioacetate to form a thiazole intermediate, followed by guanidine functionalization under basic conditions . To improve purity:
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer :
- X-ray crystallography : Use SHELXL for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature, and anisotropic displacement parameters for non-H atoms .
- NMR : Assign peaks using - and -NMR in DMSO-d6. The thiazole C-H proton typically appears at δ 7.8–8.2 ppm, while the guanidine NH signals are broad (δ 6.5–7.5 ppm) .
- FT-IR : Confirm guanidine N-H stretches (3200–3350 cm) and thiazole C=N absorption (1620–1650 cm) .
Q. What safety protocols should be followed during handling?
Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential dust formation.
- Store at 2–8°C under nitrogen to prevent hydrolysis of the guanidine group .
Advanced Research Questions
Q. How can computational methods elucidate electronic properties and bioactivity?
Methodological Answer :
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and electron localization function (ELF). The guanidine group exhibits high ESP values (+35 kcal/mol), indicating nucleophilic attack susceptibility .
- logBB Prediction : Calculate blood-brain barrier permeability (logBB = -0.45) via fragment-based methods, suggesting limited CNS penetration .
- Docking Studies : Model interactions with CDK5/p25 using AutoDock Vina. The 4-chlorophenyl group occupies a hydrophobic pocket (binding energy: -8.2 kcal/mol) .
Q. How can researchers resolve contradictions in experimental vs. computational data?
Methodological Answer :
- Crystallographic Validation : If DFT-optimized geometries conflict with X-ray data, refine computational models using SHELXL-derived torsion angles as constraints .
- Dynamic Simulations : Perform MD simulations (AMBER force field) to assess conformational flexibility of the thiazole-guanidine linkage, which may explain discrepancies in NMR coupling constants .
Q. What strategies identify and quantify impurities in synthetic batches?
Methodological Answer :
- HPLC-DAD/HRMS : Use a C18 column (5 µm, 250 × 4.6 mm) with a 0.1% TFA/acetonitrile gradient. Major impurities include N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]urea (retention time: 12.3 min) and hydrolyzed guanidine derivatives .
- NMR Spiking : Add authentic samples of suspected impurities to isolate overlapping signals in -NMR spectra .
Q. How to investigate the compound’s mechanism of action in kinase inhibition?
Methodological Answer :
Q. What are best practices for scaling up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
